
3-Des-(4-fluorophenyl) 3-(4-Fluorobiphen-3-yl) Aprepitant
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Des-(4-fluorophenyl) 3-(4-Fluorobiphen-3-yl) Aprepitant is a derivative of Aprepitant, a novel selective neurokinin-1 (NK-1) receptor antagonist. The compound has a molecular formula of C29H25F7N4O3 and a molecular weight of 610.52 g/mol . It is characterized by the presence of fluorinated biphenyl groups and a triazolone ring structure.
Vorbereitungsmethoden
The synthesis of 3-Des-(4-fluorophenyl) 3-(4-Fluorobiphen-3-yl) Aprepitant involves multiple steps, starting from commercially available precursors. The key synthetic route includes the formation of oxazole rings, which are crucial intermediates . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity . Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
3-Des-(4-fluorophenyl) 3-(4-Fluorobiphen-3-yl) Aprepitant undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated biphenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated products.
Wissenschaftliche Forschungsanwendungen
3-Des-(4-fluorophenyl) 3-(4-Fluorobiphen-3-yl) Aprepitant has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its interactions with biological macromolecules, particularly its binding affinity to NK-1 receptors.
Medicine: As a derivative of Aprepitant, it is investigated for its potential therapeutic effects in treating conditions like chemotherapy-induced nausea and vomiting.
Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes.
Wirkmechanismus
The mechanism of action of 3-Des-(4-fluorophenyl) 3-(4-Fluorobiphen-3-yl) Aprepitant involves its binding to NK-1 receptors, which are involved in the regulation of nausea and vomiting. By antagonizing these receptors, the compound can inhibit the action of substance P, a neuropeptide associated with emesis. This interaction disrupts the signaling pathways that lead to nausea and vomiting, providing therapeutic benefits in clinical settings.
Vergleich Mit ähnlichen Verbindungen
3-Des-(4-fluorophenyl) 3-(4-Fluorobiphen-3-yl) Aprepitant is unique due to its specific fluorinated biphenyl structure and its high selectivity for NK-1 receptors. Similar compounds include:
Aprepitant: The parent compound, which also targets NK-1 receptors but has a different chemical structure.
Fosaprepitant: A prodrug of Aprepitant that is converted to Aprepitant in the body.
Rolapitant: Another NK-1 receptor antagonist with a different chemical structure and longer half-life.
These compounds share similar therapeutic applications but differ in their pharmacokinetic properties and chemical structures.
Eigenschaften
Molekularformel |
C29H25F7N4O3 |
|---|---|
Molekulargewicht |
610.5 g/mol |
IUPAC-Name |
3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(2-fluoro-4-phenylphenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C29H25F7N4O3/c1-16(19-11-20(28(31,32)33)14-21(12-19)29(34,35)36)43-26-25(40(9-10-42-26)15-24-37-27(41)39-38-24)22-8-7-18(13-23(22)30)17-5-3-2-4-6-17/h2-8,11-14,16,25-26H,9-10,15H2,1H3,(H2,37,38,39,41)/t16-,25+,26-/m1/s1 |
InChI-Schlüssel |
CECJEEHSZLERNK-RENKICTCSA-N |
Isomerische SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNC(=O)N3)C4=C(C=C(C=C4)C5=CC=CC=C5)F |
Kanonische SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=C(C=C(C=C4)C5=CC=CC=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


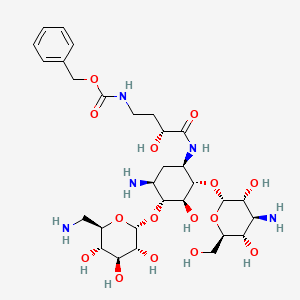
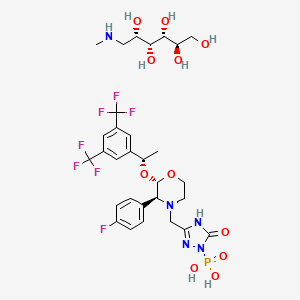
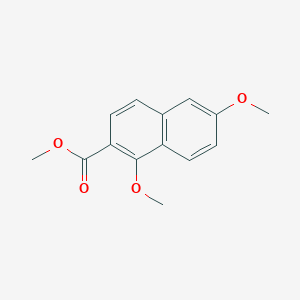
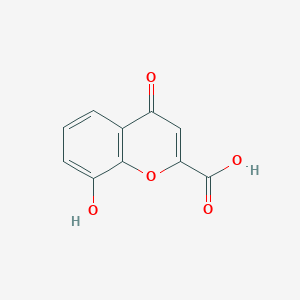
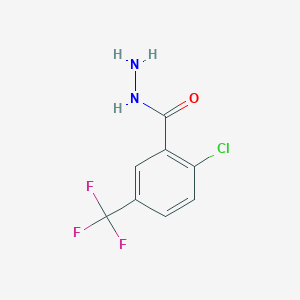
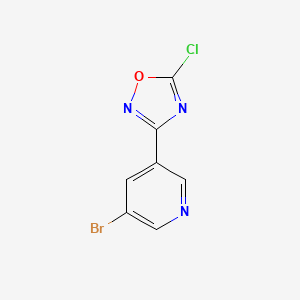


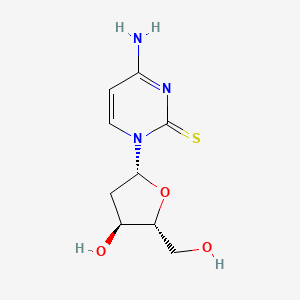
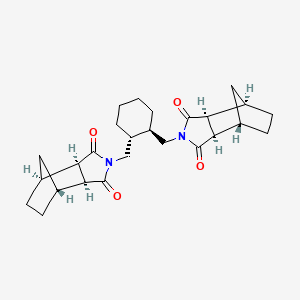
![(1R,2S,3S,4R,5R)-5-(4-Chloro-3-(4-ethoxybenzyl)phenyl-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B13859280.png)
![2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid](/img/structure/B13859291.png)
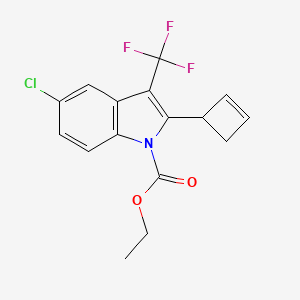
![2-{N2-[NAlpha-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-(N-sulfosuccinimidylcarboxy)ethyl Disulfide Sodium Salt](/img/structure/B13859305.png)
